molecular formula C18H16N2O2S B2398170 2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034545-08-7

2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide

Cat. No.: B2398170
CAS No.: 2034545-08-7
M. Wt: 324.4
InChI Key: KUPAPEFCVUNBDS-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a methoxy group at position 2. The amide nitrogen is linked to a pyridin-4-ylmethyl group, which is further substituted with a thiophen-2-yl moiety at the pyridine’s position 3. Such a structure combines aromatic heterocycles (pyridine and thiophene) with a benzamide scaffold, making it a candidate for diverse biological activities, including enzyme inhibition or receptor modulation. Its synthesis likely involves coupling reactions using reagents like EDCI/HOBt, as seen in related compounds .

Properties

IUPAC Name

2-methoxy-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-22-16-6-3-2-5-14(16)18(21)20-12-13-8-9-19-15(11-13)17-7-4-10-23-17/h2-11H,12H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPAPEFCVUNBDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene and pyridine intermediates, which are then coupled with a benzamide derivative under specific reaction conditions. The process often involves:

    Formation of the thiophene intermediate: This can be achieved through a series of reactions including halogenation and subsequent substitution reactions.

    Synthesis of the pyridine intermediate: This involves the formation of the pyridine ring, often through cyclization reactions.

    Coupling reaction: The thiophene and pyridine intermediates are then coupled with the benzamide derivative using reagents such as palladium catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms on the thiophene or pyridine rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid.

Scientific Research Applications

2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which 2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing cellular pathways. For instance, it may inhibit specific kinases involved in cancer cell proliferation or modulate inflammatory pathways by interacting with cytokine receptors.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

4-Methyl-N-(4-(Pyridine-4-yl)Thiazol-2-yl)Benzamide ()
  • Structure : Benzamide with a methyl group at position 4, linked to a thiazole ring substituted with pyridine-4-yl.
  • Key Differences : Replaces the pyridin-4-ylmethyl group with a thiazole-pyridine hybrid. The thiazole’s electron-rich nature may enhance hydrogen-bonding capacity compared to the target compound’s pyridine-thiophene system.
  • Synthesis : Achieved via EDCI/HOBt-mediated coupling in DCM (83% yield), suggesting similar methods could apply to the target compound .
4-Methyl-N-[4-(Thiophen-2-yl)Pyrimidin-2-yl]Benzamide ()
  • Structure : Benzamide with a methyl group at position 4, connected to a pyrimidine ring bearing thiophen-2-yl.
  • Key Differences : Pyrimidine replaces pyridine, altering electronic properties. The pyrimidine-thiophene system may confer distinct π-π stacking interactions.
  • Physicochemical Properties : Molar mass = 295.36 g/mol; likely lower solubility in polar solvents due to pyrimidine’s planar structure .
N-[(Morpholin-4-yl)(Thiophen-2-yl)Methyl]Benzamide ()
  • Structure : Benzamide linked to a morpholine-thiophene hybrid via a methyl bridge.
  • Key Differences : Morpholine introduces a tertiary amine, enhancing water solubility compared to the target compound’s pyridine group. The crystal structure shows N–H⋯O hydrogen bonds, forming 1D chains, which may influence bioavailability .
4-Methoxy-N-(4-(4-(Trifluoromethyl)Phenoxy)Thieno[2,3-d]Pyrimidin-2-yl)Benzamide ()
  • Structure: Benzamide with methoxy at position 4, attached to a thieno[2,3-d]pyrimidine ring substituted with a trifluoromethylphenoxy group.
  • The CF3 group enhances metabolic stability .
2-Ethoxy-N-[5-(Pyridin-4-yl)-1,3,4-Thiadiazol-2-yl]Benzamide ()
  • Structure : Ethoxy-substituted benzamide linked to a thiadiazole-pyridine hybrid.
  • Key Differences : Ethoxy group increases steric bulk and hydrophobicity compared to methoxy. The thiadiazole ring, a stronger hydrogen-bond acceptor, may alter binding affinity .

Physicochemical and Crystallographic Properties

Compound Molar Mass (g/mol) Melting Point (°C) Solubility Insights Crystallographic Features
Target Compound ~338.4 (calculated) Not reported Moderate (methoxy enhances solubility) Likely π-π stacking due to aromatic systems
4-Methyl-N-(4-(Pyridine-4-yl)Thiazol-2-yl)Benzamide 323.4 Not reported Lower (thiazole’s polarity) Not reported
N-[(Morpholin-4-yl)(Thiophen-2-yl)Methyl]Benzamide 316.4 Not reported High (morpholine’s polarity) N–H⋯O hydrogen bonds, 1D chains
4-Methoxy-N-(Thieno[2,3-d]Pyrimidin-2-yl)Benzamide 379.3 Not reported Low (CF3 group) Rigid fused-ring packing

Biological Activity

2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C18H18N2O2S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

The synthesis typically involves multi-step organic reactions, including the formation of the benzamide core and the introduction of the pyridinylmethyl-thiophene moiety through reactions such as Suzuki-Miyaura coupling.

Antitumor Activity

Recent studies have highlighted the compound's potential antitumor activity. For instance, derivatives of similar structures have shown significant inhibition of various cancer cell lines. The compound's mechanism may involve targeting specific kinases or pathways associated with tumor growth.

Compound Target IC50 (nM)
CFI-400945PLK4<10
Compound 82aPim Kinases0.4 - 1.1

These values indicate that structurally related compounds exhibit potent antitumor effects, suggesting that this compound may also possess similar properties .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of inflammatory diseases and cancer therapy. The sulfonamide group in related compounds has demonstrated significant interactions with various biological targets, making them candidates for drug development .

Case Studies

Several case studies have explored the biological activity of compounds with similar structures:

  • Antiproliferative Effects : A study evaluated a series of benzamide derivatives, revealing that compounds with thiophene and pyridine moieties exhibited strong antiproliferative activities against multiple myeloma cell lines, with IC50 values ranging from 0.64 μM to 1.5 μM.
  • Enzymatic Activity : Another investigation focused on enzyme inhibition, where compounds similar to this compound were shown to inhibit specific kinases involved in cancer progression.

Potential Applications

The biological activities of this compound suggest several applications:

  • Cancer Therapy : Due to its potential antitumor activity, this compound could serve as a lead candidate for developing new anticancer agents.
  • Inflammatory Diseases : Its enzyme inhibition properties make it a candidate for treating conditions characterized by excessive inflammation.

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